Racemomycin E
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Description
Racemomycin E is a natural product found in Streptomyces, Streptomyces vinaceusdrappus, and Streptomyces fradiae with data available.
Scientific Research Applications
Insecticidal Activity
Racemomycin E, as a part of the streptothricin group of antibiotics, has been found to exhibit insecticidal activity. Studies have shown that racemomycin derivatives have a broad-spectrum insecticidal effect on various insects, including Blattella germanica and Musca domestica. Particularly, racemomycin-D demonstrated strong insecticidal effects on Culex pipiens molestus larvae and exhibited inhibitory activity on feeding at certain concentrations (Takemoto et al., 1980).
Antimicrobial and Antifungal Properties
Racemomycin E and its derivatives have been investigated for their antimicrobial activities. It was found that the compound is effective against both gram-positive and gram-negative bacteria, as well as Mycobacterium. The presence of β-lysine residues in racemomycin compounds correlates with increased antimicrobial and antifungal activities, as evidenced by studies on racemomycin A, B, C, and D (Sawada et al., 1974), (Inamori et al., 1990).
Plant Growth Inhibition
Racemomycin E has shown inhibitory activity on plant growth. Studies reveal that racemomycin-D, for instance, strongly inhibits the growth of various plant species at certain concentrations, suggesting its potential application in agriculture and plant science research (Kubo et al., 1985).
Biochemical Studies
Research has been conducted on the physiological and biochemical effects of racemomycin E and its derivatives. This includes studies on its impact on cellular metabolism, as well as investigations into its chemical structure and synthesis pathways (Inamori et al., 1984), (Takemura, 1960).
Mechanisms of Action
Studies have focused on understanding the mechanisms of action of racemomycin E, particularly in terms of its insecticidal and plant growth inhibitory effects. This includes histopathological studies and investigations into the compound's impact on cellular structures and metabolic pathways (Kubo et al., 1987), (Kubo et al., 1983).
properties
CAS RN |
3484-68-2 |
---|---|
Product Name |
Racemomycin E |
Molecular Formula |
C43H82N16O12 |
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C43H82N16O12/c44-11-1-6-23(45)16-30(62)51-12-2-7-24(46)17-31(63)52-13-3-8-25(47)18-32(64)53-14-4-9-26(48)19-33(65)54-15-5-10-27(49)20-34(66)56-37-38(67)39(71-42(50)69)29(22-60)70-41(37)59-43-57-35-28(61)21-55-40(68)36(35)58-43/h23-29,35-39,41,60-61,67H,1-22,44-49H2,(H2,50,69)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,68)(H,56,66)(H2,57,58,59)/t23-,24-,25-,26-,27-,28+,29+,35+,36-,37+,38-,39-,41+/m0/s1 |
InChI Key |
SFBVRPSSMVXTDR-PTESPJIQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)N)O |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)O |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)O |
synonyms |
A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |
Origin of Product |
United States |
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